Cyclohexyldiphenylphosphine

Catalog No.
S1893047
CAS No.
6372-42-5
M.F
C18H21P
M. Wt
268.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyldiphenylphosphine

CAS Number

6372-42-5

Product Name

Cyclohexyldiphenylphosphine

IUPAC Name

cyclohexyl(diphenyl)phosphane

Molecular Formula

C18H21P

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

ZXKWUYWWVSKKQZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3

Buchwald-Hartwig Cross-Coupling

CyJohnPhos is a valuable ligand for Buchwald-Hartwig cross-coupling reactions. This reaction enables the formation of C-N bonds between aryl halides (molecules with an aromatic ring and a halogen atom) and amines, creating nitrogen-containing molecules important for pharmaceuticals, dyes, and other applications [].

Cyclohexyldiphenylphosphine is an organophosphorus compound with the chemical formula C₁₈H₂₁P and a molecular weight of approximately 285.34 g/mol. It consists of a cyclohexyl group bonded to two phenyl groups through a phosphorus atom. This compound is recognized for its utility as a ligand in various coordination chemistry applications, particularly in catalysis and organic synthesis.

Physical Properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Melting Point: Approximately -10 °C.
  • Boiling Point: Around 280 °C at 760 mmHg.
  • Solubility: Soluble in organic solvents such as ether and benzene, but insoluble in water.

, primarily due to its role as a ligand. Some notable reactions include:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines using palladium catalysts, where cyclohexyldiphenylphosphine serves as a ligand to enhance the reaction efficiency .
  • Heck Reaction: Cyclohexyldiphenylphosphine is also used in Heck reactions, which involve the coupling of alkenes with aryl halides .
  • Hiyama Coupling and Negishi Coupling Reactions: These reactions utilize cyclohexyldiphenylphosphine to facilitate the formation of carbon-carbon bonds .

While specific biological activities of cyclohexyldiphenylphosphine are not extensively documented, it is noted for potential allergenic properties. Exposure may lead to skin sensitization and serious eye irritation, indicating that safety precautions are necessary when handling this compound . Its derivatives or complexes may exhibit varying biological activities, particularly in pharmaceutical applications.

Cyclohexyldiphenylphosphine can be synthesized through several methods:

  • Direct Phosphination:
    • The reaction of diphenylphosphine with cyclohexylmagnesium bromide leads to the formation of cyclohexyldiphenylphosphine.
  • Phosphorus Halide Route:
    • Reacting phosphorus trichloride with cyclohexylbenzene can yield cyclohexyldiphenylphosphine upon hydrolysis.
  • Metal-Catalyzed Processes:
    • Recent studies have explored its synthesis via metal-catalyzed reactions involving silver(I) phosphine complexes, which can provide various coordination complexes .

Cyclohexyldiphenylphosphine finds applications in several fields:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity.
  • Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: It has potential applications in the development of new materials due to its unique electronic properties.

Studies on the interactions of cyclohexyldiphenylphosphine with various metal ions have demonstrated its ability to form stable complexes. Interaction studies suggest that it can stabilize certain metal centers, influencing their reactivity and selectivity in catalytic processes. For instance, its complexes with silver(I) have been shown to exhibit unique structural characteristics and reactivity profiles .

Cyclohexyldiphenylphosphine shares structural similarities with other phosphines but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
DiphenylphosphineAryl phosphineSimpler structure; lacks cyclohexane group
TriphenylphosphineAryl phosphineMore sterically hindered; widely used in catalysis
Cyclopentyl diphenyl phosphineAryl phosphineSmaller cyclic group; different steric properties
Cyclic phosphines (e.g., cyclic diphosphines)Cyclic structureDifferent bonding characteristics; often used in specific catalytic applications

Uniqueness of Cyclohexyldiphenylphosphine

Cyclohexyldiphenylphosphine's unique combination of steric bulk from the cyclohexane ring and its electronic properties make it particularly effective as a ligand in various catalytic processes compared to simpler or more bulky phosphines. Its ability to stabilize metal complexes while facilitating efficient catalysis sets it apart from other similar compounds.

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (33.33%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6372-42-5

Wikipedia

Cyclohexyldiphenylphosphine

Dates

Modify: 2023-08-16
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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